molecular formula C16H13ClN2O2S B2873913 (2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-11-1

(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2873913
CAS No.: 338417-11-1
M. Wt: 332.8
InChI Key: WKBODZAGYCZAKJ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), demonstrating high selectivity over other kinases such as CDK2 and CDK5 source . This compound serves as a critical chemical probe for investigating the multifaceted role of GSK-3β in disease pathogenesis. Its primary research value lies in the study of neurodegenerative disorders, where inhibition of GSK-3β is a promising therapeutic strategy to reduce tau hyperphosphorylation, a key pathological hallmark in Alzheimer's disease models source . Furthermore, due to the involvement of GSK-3β in oncogenic signaling pathways, including Wnt/β-catenin, this inhibitor is extensively utilized in cancer research to explore mechanisms of tumor cell proliferation and survival source . By selectively modulating GSK-3β activity, researchers can elucidate its function in glucose metabolism, apoptosis, and cellular differentiation, providing valuable insights for drug discovery.

Properties

IUPAC Name

(2E)-7-chloro-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-21-12-5-3-11(4-6-12)18-9-15-16(20)19-13-7-2-10(17)8-14(13)22-15/h2-9,18H,1H3,(H,19,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBODZAGYCZAKJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 7-chloro-4H-1,4-benzothiazin-3-one with 4-methoxyaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogs of this compound are positional isomers differing in the methoxy group’s placement on the phenyl ring. For example, “(2E)-7-chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one” (CAS: 338417-12-2) features an ortho-methoxy substituent instead of the para-methoxy group .

Key Comparative Data

Property Target Compound (4-Methoxy) Ortho-Methoxy Analog (2-Methoxy) Sources
Substituent Position Para (electron-donating, minimal steric hindrance) Ortho (steric hindrance near imine linkage, altered electronic effects)
Safety Precautions P210 (avoid heat/sparks), P201/P202 (pre-handling protocols), P102 (keep from children) Additional precautions for ortho-induced reactivity (e.g., stricter moisture control)
Spectroscopic Features Downfield aromatic proton shifts (para-substitution symmetry); distinct $^{13}\text{C}$ peaks Split aromatic signals due to ortho coupling; unique $^{1}\text{H}$-NMR splitting patterns
Stability & Storage Stable under dry, ventilated conditions; moderate sensitivity to humidity Higher hygroscopicity due to ortho-methoxy group; requires stringent moisture control

Research Findings

Electronic and Steric Effects: The para-methoxy group in the target compound enhances resonance stabilization of the imine linkage compared to the ortho isomer, which introduces steric strain near the benzothiazinone core. This strain may reduce thermal stability in the ortho analog . NMR data (e.g., $^{1}\text{H}$ and $^{13}\text{C}$) for both compounds would show distinct splitting patterns and chemical shifts due to differences in substituent positions. For example, para-substituted aromatic protons exhibit symmetrical splitting, while ortho-substituted protons display complex coupling .

Safety and Reactivity :

  • Both compounds require stringent safety protocols (e.g., P210 for fire hazards), but the ortho analog’s steric effects may increase susceptibility to hydrolysis or oxidation, necessitating additional handling precautions .

Crystallographic Considerations :

  • Structural determination using tools like SHELXL () would reveal differences in crystal packing. The para-methoxy group’s planar geometry likely facilitates tighter intermolecular stacking compared to the ortho isomer’s distorted geometry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.